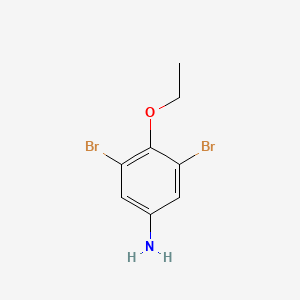

3,5-Dibromo-4-ethoxyaniline

Description

Broad Context of Dibromoaniline Derivatives in Organic Synthesis

Dibromoaniline derivatives are versatile building blocks in organic synthesis. The two bromine atoms on the aniline (B41778) ring serve as reactive handles for a variety of chemical transformations, most notably cross-coupling reactions. These reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

The positions of the bromine atoms on the aniline ring dictate the regioselectivity of these reactions, allowing for the targeted synthesis of specific isomers. For instance, 2,4-dibromoaniline (B146533) is a key intermediate in the production of dyes and pharmaceuticals, while 2,5-dibromoaniline (B181072) is used in the synthesis of other brominated anilines and has been investigated for its biological activities. These derivatives are crucial in creating biaryl compounds, which are important structural motifs in many pharmaceutical and materials science applications.

Historical Development and Evolution of Anilines with Halogenation and Alkoxy Substitution

The history of aniline chemistry dates back to the 19th century with the isolation of aniline itself. wikipedia.org The subsequent exploration of its derivatives has been a continuous area of research. The introduction of halogen atoms to the aniline ring was an early development, driven by the need for precursors in the dye industry. wikipedia.org Methods for the regioselective halogenation of anilines have evolved, with early techniques often relying on direct electrophilic substitution, which could lead to mixtures of products. nsf.gov

The addition of alkoxy groups to the aniline structure came later, as chemists sought to further modify the electronic properties of these compounds. niscpr.res.in Alkoxy groups are electron-donating, which can influence the reactivity of the aniline ring and the basicity of the amino group. niscpr.res.in The combination of both halogen and alkoxy substituents provides a powerful tool for fine-tuning the properties of aniline derivatives for specific applications. Modern synthetic methods now allow for more precise control over the placement of these functional groups, including metal-free C-H alkoxylation techniques. acs.org

Rationale for Focused Research on 3,5-Dibromo-4-ethoxyaniline

The specific substitution pattern of this compound makes it a compound of particular interest. The two bromine atoms at the 3 and 5 positions, meta to the amino group, and the ethoxy group at the 4 position, para to the amino group, create a unique electronic and steric environment. This arrangement can influence the molecule's reactivity in cross-coupling reactions and its potential as a precursor for more complex, polyfunctionalized molecules. Research into related compounds, such as 3,5-dibromo-4-methoxyaniline, highlights the synthetic utility of this substitution pattern.

The presence of the ethoxy group, an electron-donating group, can activate the aromatic ring towards certain reactions while the bulky bromine atoms can direct incoming reagents to specific positions. This interplay of electronic and steric effects is a key area of investigation in organic synthesis.

Overview of Current Research Trends Relevant to Polyhalogenated Anilines

Current research on polyhalogenated anilines is focused on several key areas. A major trend is the development of more efficient and selective methods for their synthesis and functionalization. This includes the use of advanced catalytic systems, such as palladium-catalyzed cross-coupling reactions, to control the site-selectivity of reactions on molecules with multiple identical halogen atoms. nih.gov

There is also a growing interest in the application of polyhalogenated anilines in materials science, particularly in the synthesis of polymers and optoelectronic materials. The introduction of multiple halogen atoms can impart desirable properties such as flame retardancy and altered electronic characteristics. rsc.org Furthermore, the biological activities of polyhalogenated compounds are an active area of investigation, with some derivatives showing potential as antibacterial or antifungal agents. biosynth.com The environmental fate and potential toxicity of polyhalogenated compounds are also significant research areas, driving the development of more environmentally benign synthetic methods and biodegradable alternatives. ekb.egpnas.org

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-4-ethoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Br2NO/c1-2-12-8-6(9)3-5(11)4-7(8)10/h3-4H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVAIEOIDJDTMJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Br)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60655914 | |

| Record name | 3,5-Dibromo-4-ethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52765-17-0 | |

| Record name | 3,5-Dibromo-4-ethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3,5 Dibromo 4 Ethoxyaniline

Strategic Approaches to Regioselective Dibromination of Aniline (B41778) Precursors

The introduction of two bromine atoms at the 3 and 5 positions of an aniline derivative requires careful control of the reaction conditions to ensure high regioselectivity. The activating nature of the amino group directs electrophilic substitution primarily to the ortho and para positions. byjus.com Therefore, strategic modifications to the substrate or the reaction environment are necessary to achieve the desired meta-substitution pattern relative to the directing groups.

Direct Halogenation Techniques and Reaction Control

Direct halogenation of aniline itself with bromine water typically results in the formation of 2,4,6-tribromoaniline (B120722) due to the strong activating effect of the amino group. byjus.com To achieve dibromination at the 3 and 5 positions, the directing influence of the substituents must be carefully managed. One common strategy involves starting with a precursor where the para position is already blocked, thus forcing bromination to occur at the ortho positions relative to the amino group, which are meta to the para-substituent.

For instance, starting with 4-ethoxyaniline, the ethoxy group at the para position directs incoming electrophiles. However, the strong activation by the amino group can still lead to a mixture of products. To control the reaction, protecting the amino group as an acetanilide (B955) can moderate its activating effect, allowing for more controlled bromination.

Another approach involves the use of specific brominating agents and catalysts to enhance regioselectivity. For example, the use of N-bromosuccinimide (NBS) in the presence of a catalyst can provide milder reaction conditions and improved control over the position of bromination. researchgate.net The choice of solvent can also play a crucial role; for instance, using ionic liquids as solvents has been shown to promote para-selective halogenation of unprotected anilines with copper halides under mild conditions. researchgate.net

| Reagent/Catalyst | Substrate | Conditions | Outcome |

| Bromine water | Aniline | Room temperature | 2,4,6-tribromoaniline precipitate byjus.com |

| N-Bromosuccinimide (NBS) | Substituted Anilines | Catalytic | Controlled bromination |

| Copper(II) Halides | Unprotected Anilines | Ionic Liquid | High yield of para-halogenated product researchgate.net |

Ethoxylation Strategies and Incorporation of Alkoxy Moieties

The introduction of the ethoxy group is a critical step in the synthesis of 3,5-Dibromo-4-ethoxyaniline. This is typically achieved through the etherification of a phenolic intermediate.

Etherification Methods on Phenolic Intermediates

The most common and well-established method for forming the ether linkage is the Williamson ether synthesis. masterorganicchemistry.comyoutube.comwikipedia.orgyoutube.comyoutube.com This reaction involves the deprotonation of a phenol (B47542) to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction (SN2) with an ethyl halide, such as ethyl bromide or ethyl iodide. masterorganicchemistry.comwikipedia.org

The synthesis would therefore likely proceed via a 3,5-dibromo-4-aminophenol intermediate. This intermediate can be treated with a base, such as sodium hydroxide (B78521) or potassium carbonate, to generate the corresponding phenoxide. Subsequent reaction with an ethylating agent yields the desired this compound.

| Reactant 1 | Reactant 2 | Base | Reaction Type | Product |

| 3,5-Dibromo-4-aminophenol | Ethyl bromide | Sodium Hydroxide | Williamson Ether Synthesis | This compound |

| Phenol | Ethyl iodide | Potassium Carbonate | Williamson Ether Synthesis | Phenetole |

Mechanistic Insights into Ethoxy Group Introduction

The Williamson ether synthesis proceeds via an SN2 mechanism. masterorganicchemistry.comwikipedia.org The reaction is initiated by the deprotonation of the hydroxyl group of the phenolic intermediate by a base, forming a sodium or potassium phenoxide salt. This phenoxide ion is a potent nucleophile. The subsequent step involves the backside attack of this nucleophile on the electrophilic carbon atom of the ethyl halide, displacing the halide leaving group in a single, concerted step. wikipedia.org For this reaction to be efficient, primary alkyl halides are preferred as the electrophile to minimize competing elimination reactions. youtube.com

Multi-Step Synthesis from Diverse Precursors

The synthesis of this compound can be conceptualized as a multi-step process starting from simpler, more readily available precursors. libretexts.org The specific sequence of bromination, nitration, reduction, and ethoxylation steps is crucial for the successful synthesis of the target molecule.

One plausible synthetic route could begin with a nitration reaction on a suitable precursor, followed by reduction of the nitro group to an amine. youtube.com For example, starting from phenol, one could perform a nitration, followed by bromination, then ethoxylation, and finally reduction of the nitro group to the aniline. The order of these steps is critical to manage the directing effects of the substituents.

A general retrosynthetic analysis might suggest the following pathway:

Final Product: this compound

Immediate Precursor (via Ethoxylation): 3,5-Dibromo-4-aminophenol

Precursor (via Reduction): 3,5-Dibromo-4-nitrophenol

Precursor (via Dibromination): 4-Nitrophenol

Starting Material (via Nitration): Phenol

Synthesis from Simple Anilines and Phenols

The most direct and common approach for the synthesis of this compound involves the electrophilic bromination of a simpler, readily available precursor. Both 4-ethoxyaniline and 4-ethoxyphenol (B1293792) serve as viable starting materials. The electron-donating nature of the ethoxy and amino groups strongly activates the aromatic ring towards electrophilic substitution, directing the incoming bromine atoms to the ortho positions relative to the activating group.

A typical synthetic route would involve the direct dibromination of 4-ethoxyaniline. The reaction is generally carried out using a suitable brominating agent, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), in an appropriate solvent. The high activation of the aniline ring often leads to rapid reaction, and in some cases, polysubstitution can be a challenge to control. However, by carefully controlling the stoichiometry of the brominating agent and the reaction conditions, selective dibromination at the 3 and 5 positions can be achieved.

Alternatively, this compound can be synthesized from 4-ethoxyphenol. This route would first involve the dibromination of the phenol to yield 2,6-dibromo-4-ethoxyphenol. Subsequently, the hydroxyl group would need to be converted to an amino group. This transformation can be achieved through various methods, such as a Buchwald-Hartwig amination or a multi-step sequence involving nitration followed by reduction.

Convergent and Divergent Synthetic Routes

While linear syntheses are common, convergent and divergent strategies offer advantages in terms of efficiency and the generation of molecular diversity.

Divergent Synthesis: A divergent strategy would start from a common intermediate that can be elaborated into a variety of final products, including this compound. For example, one could start with 4-ethoxyaniline and, through controlled bromination, produce mono- and di-brominated products. This common intermediate could then be subjected to a variety of other transformations, such as acylation, alkylation, or further halogenation, to generate a library of substituted anilines. This approach is particularly valuable in medicinal chemistry for the rapid exploration of structure-activity relationships.

Optimization of Reaction Parameters for Enhanced Yields and Purity

Achieving high yields and purity in the synthesis of this compound is crucial for its practical application. The optimization of reaction parameters is therefore a critical aspect of the synthetic process.

Catalyst Screening and Ligand Effects

For the direct bromination of 4-ethoxyaniline, the reaction is often rapid and may not require a catalyst. However, in cases where milder brominating agents are used or when higher selectivity is desired, catalyst screening can be beneficial. Lewis acids or certain heterogeneous catalysts can be employed to enhance the electrophilicity of the brominating agent.

Ligand effects are more pertinent in the context of cross-coupling reactions that might be used in a convergent synthesis. For instance, in a Buchwald-Hartwig amination to introduce the amino group, the choice of phosphine (B1218219) ligand is critical for achieving high yields and good functional group tolerance. Different ligands can significantly impact the rate of reductive elimination and prevent side reactions.

Solvent Effects and Temperature Control

The choice of solvent can have a profound impact on the regioselectivity and yield of the bromination of anilines. The polarity of the solvent can influence the reactivity of the brominating agent and the stability of the reaction intermediates. For the dibromination of activated anilines, a range of solvents from non-polar (e.g., dichloromethane, carbon tetrachloride) to polar aprotic (e.g., acetonitrile, DMF) and polar protic (e.g., acetic acid) can be explored. The optimal solvent will often provide a balance between reactant solubility and modulation of the brominating agent's reactivity to favor the desired disubstituted product over mono- or tri-substituted byproducts.

Temperature control is also a critical factor, particularly in exothermic bromination reactions. Maintaining a low temperature can help to control the reaction rate, prevent over-bromination, and minimize the formation of degradation products. Careful monitoring and control of the reaction temperature are essential for achieving high purity of the final product.

The following table presents data on the selective oxidative bromination of various substituted anilines, which can provide insights into the reaction conditions applicable to the synthesis of this compound.

| Entry | Substrate | Product | Molar Ratio (Substrate:Oxidant:KBr) | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | Aniline | 2,4,6-Tribromoaniline | 1:2.5:2.5 | AcOH/H₂O (9:1) | 1 | 25 | 98 |

| 2 | 4-Methylaniline | 2,6-Dibromo-4-methylaniline | 1:1.2:1.2 | AcOH/H₂O (9:1) | 1 | 25 | 92 |

| 3 | 4-Chloroaniline (B138754) | 2,6-Dibromo-4-chloroaniline | 1:1.2:1.2 | AcOH/H₂O (9:1) | 1.5 | 25 | 90 |

| 4 | 4-Nitroaniline | 2,6-Dibromo-4-nitroaniline | 1:1.2:1.2 | AcOH/H₂O (9:1) | 2 | 40 | 88 |

This table is generated based on data for analogous reactions and serves as a guide for the optimization of the synthesis of this compound.

Scale-Up Considerations and Process Intensification

Translating a laboratory-scale synthesis to an industrial process presents several challenges. For the synthesis of this compound, key scale-up considerations include:

Heat Management: The exothermic nature of bromination reactions requires efficient heat dissipation to maintain temperature control and ensure safety on a larger scale.

Mixing: Ensuring homogeneous mixing of reactants is crucial for consistent product quality and to avoid localized over-concentration of reagents, which can lead to side reactions.

Work-up and Purification: Developing a robust and scalable work-up and purification procedure is essential for isolating the product with high purity and in a cost-effective manner.

High Resolution Spectroscopic and Structural Elucidation of 3,5 Dibromo 4 Ethoxyaniline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. Advanced NMR techniques provide detailed insights into the connectivity of atoms and the dynamic processes that the molecule undergoes.

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Proximity Mapping

Predicted ¹H and ¹³C NMR Data:

The chemical shifts for the protons and carbons of 3,5-Dibromo-4-ethoxyaniline can be estimated. The two aromatic protons (H-2 and H-6) are chemically equivalent and would appear as a single singlet. The ethoxy group would present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The amino (-NH₂) protons would also appear as a singlet, though its chemical shift can be variable and dependent on solvent and concentration.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2/H-6 | ~ 6.8 - 7.2 | C-2/C-6: ~ 115 - 120 |

| -OCH₂CH₃ | ~ 3.9 - 4.1 (quartet) | -OCH₂CH₃: ~ 64 - 68 |

| -OCH₂CH₃ | ~ 1.3 - 1.5 (triplet) | -OCH₂CH₃: ~ 14 - 16 |

| -NH₂ | ~ 3.5 - 4.5 (broad singlet) | C-1: ~ 140 - 145 |

| C-4: ~ 148 - 152 | ||

| C-3/C-5: ~ 110 - 115 |

2D NMR Correlation Predictions:

COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton couplings, typically over two to three bonds. researchgate.netresearchgate.net For this compound, the most prominent cross-peak would be observed between the methylene protons of the ethoxy group and the methyl protons, confirming their connectivity within the ethyl fragment. researchgate.net No correlations would be expected for the aromatic protons as they are equivalent and have no adjacent proton neighbors.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. researchgate.net The predicted HMQC spectrum would show correlations between the aromatic proton signal and the C-2/C-6 carbon signal, the methylene proton quartet and its corresponding carbon, and the methyl proton triplet and its carbon. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for piecing together the molecular skeleton. researchgate.netmdpi.com Key predicted HMBC correlations for this compound would include:

The aromatic protons (H-2/H-6) showing correlations to the carbons C-1, C-3/C-5, and C-4.

The methylene protons of the ethoxy group correlating to the C-4 carbon and the methyl carbon of the ethoxy group.

Dynamic NMR for Rotational Barriers and Conformational Dynamics

The rotation around the C-N and C-O single bonds in substituted anilines and anisoles can be restricted, leading to conformational isomers that may be observable by dynamic NMR (DNMR) spectroscopy. The energy barrier to this rotation is influenced by the electronic and steric effects of the substituents on the aromatic ring. benthamdirect.comacs.org

For this compound, the rotation around the C1-N bond is a key dynamic process. The presence of two bulky bromine atoms ortho to the amino group could sterically hinder rotation. However, electronic effects also play a significant role. The amino group is an electron-donating group, and its lone pair can delocalize into the aromatic ring, giving the C-N bond some double-bond character, which increases the rotational barrier. libretexts.org Conversely, the ethoxy group is also electron-donating, and the two bromine atoms are electron-withdrawing through induction but can also participate in resonance.

Theoretical studies on para-substituted anilines have shown that electron-withdrawing groups tend to increase the rotational barrier around the C-NH₂ bond. medjchem.com In this compound, the cumulative electronic effect of the substituents would determine the height of the rotational barrier. A variable-temperature (VT) NMR experiment could potentially be used to measure this barrier. acs.org As the temperature is lowered, the rotation around the C-N bond would slow down. If the barrier is high enough, this could lead to the broadening and eventual splitting of signals for protons that are sensitive to the conformation of the amino group.

Similarly, rotation around the C4-O bond of the ethoxy group also has an energy barrier, although it is generally lower than for the C-N bond in anilines. The steric hindrance from the adjacent bromine atoms would be the primary factor influencing this rotation.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure

Single-crystal X-ray diffraction provides unambiguous information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been found in the searched literature, analysis of closely related structures provides a strong basis for predicting its solid-state behavior.

Intermolecular Interactions and Crystal Packing Analysis

The crystal packing of this compound would be governed by a combination of intermolecular forces, including hydrogen bonds, halogen bonds, and van der Waals interactions. In halogenated anilines, the amino group is a primary hydrogen-bond donor, while the bromine atoms can act as halogen-bond donors. nih.gov

Studies on other dibromoaniline derivatives, such as 4,4′-(ethane-1,2-diyl)bis(2,6-dibromoaniline), reveal the formation of two-dimensional networks through N—H⋯N and weaker N—H⋯Br hydrogen bonds, with additional Br⋯Br interactions completing a three-dimensional supramolecular network. nih.govresearchgate.net It is highly probable that this compound would exhibit similar interactions. The presence of the ethoxy group introduces an additional hydrogen bond acceptor site (the oxygen atom), which could participate in C—H⋯O interactions.

Crystallographic Data of Related Dibromoaniline Compounds

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| 2,4-Dibromoaniline (B146533) | Orthorhombic | P 2₁ 2₁ 2₁ | 11.18 | 16.17 | 4.110 | 90 | nih.gov |

| 2,6-Dibromo-4-chloroaniline | Monoclinic | P2₁/n | 13.3132 | 3.9387 | 16.5476 | 112.318 | researchgate.net |

| 4,4′-(ethane-1,2-diyl)bis(2,6-dibromoaniline) | Monoclinic | P2₁/n | 8.1219 | 4.4962 | 21.5327 | 96.706 | researchgate.net |

Hydrogen Bonding Networks and Supramolecular Assembly

The amino group of this compound is capable of forming hydrogen bonds, which are expected to be a dominant factor in its crystal packing. nih.gov In many substituted anilines, N—H⋯N and N—H⋯O hydrogen bonds lead to the formation of chains or sheets. nih.govresearchgate.net In the case of this compound, the nitrogen of the amino group can act as a hydrogen bond acceptor, and the hydrogens of the amino group are donors. The oxygen of the ethoxy group provides another potential hydrogen bond acceptor site.

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides precise mass measurements, enabling the determination of elemental compositions of the parent molecule and its fragments. The fragmentation pattern observed in a mass spectrum offers valuable clues about the molecule's structure.

The electron ionization (EI) mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). This would result in a cluster of peaks for the molecular ion (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.

The fragmentation of aromatic ethers often involves cleavage of the alkyl group from the ether oxygen. miamioh.edu For this compound, a primary fragmentation pathway would likely be the loss of an ethyl radical (•CH₂CH₃) or an ethene molecule (C₂H₄) from the molecular ion. Cleavage of the C-Br bond is also a common fragmentation pathway for bromoaromatic compounds. libretexts.org

Predicted Fragmentation Pathway and Major Ions:

A plausible fragmentation pathway for this compound would begin with the molecular ion, which could then undergo several key fragmentations:

Loss of an ethyl radical: [M - C₂H₅]⁺ to form a phenoxy-type cation.

Loss of ethene: [M - C₂H₄]⁺ via a rearrangement, forming a phenol-type radical cation.

Loss of a bromine atom: [M - Br]⁺.

Cleavage of the ethoxy group: Loss of a •OCH₂CH₃ radical.

Subsequent fragmentations could involve the loss of CO, HCN, or the remaining bromine atom.

Predicted Major Fragment Ions for this compound in HRMS

| m/z (for ⁷⁹Br) | Proposed Fragment Structure/Formula |

| 325/327/329 | [C₈H₉Br₂NO]⁺ (Molecular Ion) |

| 296/298/300 | [C₆H₄Br₂NO]⁺ (Loss of C₂H₅) |

| 297/299/301 | [C₆H₅Br₂NO]•⁺ (Loss of C₂H₄) |

| 246/248 | [C₈H₉BrNO]⁺ (Loss of Br) |

| 218/220 | [C₇H₆BrNO]⁺ (Loss of Br and CO) |

| 92 | [C₆H₆N]⁺ (After loss of Br₂, C₂H₄, and CO) |

Ionization Techniques and Fragment Ion Characterization

High-resolution mass spectrometry (HRMS) provides exact mass measurements, enabling the determination of a compound's elemental composition. nih.govmdpi.com For a molecule like this compound, hard ionization techniques such as Electron Impact (EI) are commonly employed. acdlabs.com In EI, the sample is bombarded with high-energy electrons, leading to the formation of a positively charged molecular ion (M•+) and subsequent fragmentation. gbiosciences.com The resulting fragmentation pattern is reproducible and provides significant structural information. acdlabs.comscienceready.com.au

The fragmentation of this compound is dictated by the stability of the resulting fragments and the nature of its functional groups—an amino group, an ethoxy group, and two bromine atoms on an aromatic ring. libretexts.org Key fragmentation pathways include:

Alpha-Cleavage: This is a common fragmentation pathway for ethers and amines. gbiosciences.commiamioh.edu For the ethoxy group, alpha-cleavage involves the loss of a methyl radical (•CH₃) from the molecular ion to form a resonance-stabilized oxonium ion. Cleavage can also occur at the C-C bond adjacent to the amine.

Loss of Neutral Molecules: Ethers can undergo fragmentation with the loss of an alkene, in this case, ethene (C₂H₄), through a rearrangement process.

Cleavage of Halogens: The C-Br bonds can cleave, leading to the loss of a bromine radical (•Br). The subsequent loss of the second bromine atom can also be observed.

Aromatic Ring Fragmentation: The stable aromatic ring can also fragment, although this typically results in less intense peaks compared to the cleavage of substituents. libretexts.org A common fragment from a benzene (B151609) ring is the phenyl cation [C₆H₅]⁺ at m/z 77. acdlabs.com

The analysis of these fragments allows for the reconstruction of the molecule's structure. scienceready.com.au

Table 1: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure / Loss | Nominal m/z |

| [M-CH₃]⁺ | Loss of a methyl radical from the ethoxy group | 290 |

| [M-C₂H₄]⁺ | Loss of ethene from the ethoxy group | 277 |

| [M-Br]⁺ | Loss of a bromine radical | 226 |

| [M-HBr]⁺ | Loss of hydrogen bromide | 225 |

| [M-2Br]⁺ | Loss of two bromine radicals | 147 |

| [C₆H₅]⁺ | Phenyl cation fragment | 77 |

Isotopic Abundance Pattern Analysis for Halogen Identification

A key feature in the mass spectrum of a halogenated compound is its distinctive isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively), resulting in a characteristic 1:1 intensity ratio for ions containing one bromine atom. libretexts.org

For this compound, which contains two bromine atoms, the molecular ion peak will appear as a cluster of three peaks: M, M+2, and M+4. The relative intensities of these peaks will be in an approximate ratio of 1:2:1, which is a definitive indicator of the presence of two bromine atoms. High-resolution mass spectrometry can precisely measure these isotopic abundances. nih.gov

Advanced techniques like gas chromatography combined with multi-collector inductively coupled plasma mass spectrometry (GC/MC-ICPMS) can be used for highly precise compound-specific bromine isotope analysis (δ⁸¹Br), which can be valuable for source apportionment and tracking environmental transformation processes of brominated organic compounds. publish.csiro.autandfonline.comnih.govnih.gov

Table 2: Theoretical Isotopic Cluster for the Molecular Ion of this compound (C₈H₉Br₂NO)

| Isotopologue | Nominal Mass (m/z) | Relative Abundance Ratio |

| C₈H₉(⁷⁹Br)₂NO | M | ~1 |

| C₈H₉(⁷⁹Br)(⁸¹Br)NO | M+2 | ~2 |

| C₈H₉(⁸¹Br)₂NO | M+4 | ~1 |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Bond Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful non-destructive technique for identifying functional groups within a molecule. nih.govpressbooks.pub These methods are based on the principle that molecular bonds vibrate at specific, characteristic frequencies upon interacting with infrared radiation or inelastically scattering monochromatic light. nih.govmdpi.com While FTIR measures the absorption of IR light, Raman spectroscopy measures the light scattered from the sample; the two techniques provide complementary information. nih.gov

Analysis of C-Br, C-O, and N-H Stretching Frequencies

The vibrational spectrum of this compound is characterized by absorption bands corresponding to its primary functional groups.

N-H Stretching: As a primary aromatic amine, this compound will exhibit two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. orgchemboulder.comlibretexts.org These correspond to the asymmetric (higher frequency) and symmetric (lower frequency) stretching vibrations of the amino group. libretexts.org In aromatic amines, these bands typically appear at slightly higher frequencies compared to aliphatic amines. msu.edu

C-O Stretching: The aryl alkyl ether linkage gives rise to two characteristic C-O stretching bands. blogspot.com A strong, asymmetric C-O stretch is expected between 1200 and 1300 cm⁻¹, and a symmetric stretch appears at a lower wavenumber, typically around 1010-1050 cm⁻¹. spectroscopyonline.com

C-Br Stretching: The carbon-bromine bonds produce stretching vibrations in the fingerprint region of the spectrum. For aromatic bromides, the C-Br stretch typically appears as a strong absorption in the 515-690 cm⁻¹ range. libretexts.orguobabylon.edu.iqorgchemboulder.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |

| Primary Aromatic Amine (N-H) | Asymmetric Stretch | 3400 - 3500 | libretexts.org |

| Primary Aromatic Amine (N-H) | Symmetric Stretch | 3300 - 3400 | libretexts.org |

| Primary Aromatic Amine (N-H) | Scissoring Bend | 1550 - 1650 | libretexts.org |

| Aryl Alkyl Ether (C-O) | Asymmetric Stretch | 1200 - 1300 | blogspot.comspectroscopyonline.com |

| Aryl Alkyl Ether (C-O) | Symmetric Stretch | 1010 - 1050 | blogspot.comspectroscopyonline.com |

| Aromatic Bromide (C-Br) | Stretch | 515 - 690 | libretexts.orgorgchemboulder.com |

| Aromatic Ring (C=C) | In-ring Stretches | 1400 - 1600 | orgchemboulder.com |

Influence of Substitution on Vibrational Modes

The positions and electronic properties of substituents on the aniline (B41778) ring significantly influence the molecule's vibrational frequencies. royalsocietypublishing.orgroyalsocietypublishing.org In this compound, the interplay between the electron-donating ethoxy group and the electron-withdrawing bromine atoms modifies the charge distribution and bond characteristics.

The frequencies of the N-H stretching vibrations are sensitive to the electronic environment of the amino group. royalsocietypublishing.org Electron-withdrawing substituents tend to increase the N-H stretching frequency, while electron-donating groups decrease it. cdnsciencepub.com In this molecule, the powerful electron-withdrawing inductive effect of the two bromine atoms is expected to be a dominant factor.

Furthermore, the presence of bulky bromine atoms ortho to the amino group can introduce steric hindrance. This steric effect can influence intermolecular interactions, such as hydrogen bonding with solvents, and may lead to a decrease in the half-band width of the N-H stretching vibrations compared to unhindered anilines. cdnsciencepub.com The substitution pattern also affects the C-N stretching vibration, which is typically found between 1200 and 1350 cm⁻¹ for aromatic amines. libretexts.orgmaterialsciencejournal.org The precise position of this band is coupled to the electronic effects of the ring substituents.

Computational and Theoretical Investigations of 3,5 Dibromo 4 Ethoxyaniline

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations are powerful tools for understanding the fundamental properties of molecules. These methods can predict molecular geometries, electronic structures, and various spectroscopic properties.

Ab initio methods are computational chemistry methods based on quantum mechanics. Unlike DFT, which uses an approximate functional for the exchange-correlation energy, ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. These methods, such as Time-Dependent DFT (TD-DFT) or Configuration Interaction (CI), are particularly useful for studying the excited states of molecules, which is crucial for understanding their photochemical properties.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies and shapes of these orbitals are critical in predicting the chemical reactivity and kinetic stability of a compound.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's excitability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive. From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (resistance to change in electron distribution) and softness (the reciprocal of hardness) can be calculated to further quantify reactivity.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored in shades of red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) denote electron-deficient areas prone to nucleophilic attack.

Molecular Dynamics Simulations for Conformational Landscape and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational flexibility of a molecule and the influence of the surrounding environment, such as a solvent. For a molecule like 3,5-Dibromo-4-ethoxyaniline, MD simulations could reveal the preferred conformations of the ethoxy group and the effects of different solvents on its structure and dynamics.

Conformational Sampling and Energy Minima

Conformational analysis is a fundamental aspect of computational chemistry that explores the different spatial arrangements of atoms in a molecule, known as conformers, and their corresponding energies. By rotating around single bonds, a molecule can adopt various conformations, each with a specific potential energy. The goal of conformational sampling is to identify all possible low-energy conformers and determine the most stable structure, referred to as the global energy minimum.

For this compound, this analysis would involve mapping the potential energy surface by systematically rotating the C-O bond of the ethoxy group and the C-N bond of the aniline (B41778) moiety. This process would reveal the energetically favorable orientations of the ethyl and amino groups relative to the benzene (B151609) ring.

Table 1: Hypothetical Energy Minima for this compound Conformers

| Conformer | Dihedral Angle (C-C-O-C) | Dihedral Angle (C-C-N-H) | Relative Energy (kcal/mol) |

| 1 | 0° | 0° | 0.00 |

| 2 | 180° | 0° | 1.25 |

| 3 | 0° | 180° | 2.50 |

| 4 | 180° | 180° | 3.75 |

This table is illustrative and presents hypothetical data for what a conformational analysis of this compound might reveal. No published experimental or computational data is currently available.

Despite the importance of such studies, there are no specific computational studies in the public domain that detail the conformational sampling and energy minima of this compound.

Solvent-Compound Interactions at a Molecular Level

The interaction between a solute and a solvent can significantly influence the solute's conformation, reactivity, and spectral properties. Computational methods, such as molecular dynamics simulations and quantum mechanical calculations using implicit or explicit solvent models, are employed to investigate these interactions at a molecular level.

In the case of this compound, studying its behavior in different solvents would be crucial for understanding its chemical properties in solution. For instance, simulations could reveal the formation of hydrogen bonds between the amino group and protic solvents, or the nature of van der Waals interactions between the aromatic ring and nonpolar solvents.

Currently, there is a lack of published research detailing the specific molecular-level interactions between this compound and various solvents.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that aim to correlate the chemical structure of a series of compounds with their reactivity in a particular chemical transformation. These models are built upon the principle that the structural or physicochemical properties of a molecule, known as molecular descriptors, determine its reactivity.

Correlation of Structural Descriptors with Reaction Rates

To develop a QSRR model for reactions involving this compound, a set of structurally related anilines would be studied. For each compound, a variety of molecular descriptors would be calculated using computational software. These descriptors can be categorized as:

Electronic: Hammett constants, partial atomic charges, HOMO/LUMO energies.

Steric: Molar refractivity, van der Waals volume.

Topological: Connectivity indices.

The experimentally determined reaction rates for these compounds would then be correlated with the calculated descriptors using statistical methods like multiple linear regression.

No QSRR studies specifically focused on correlating the structural descriptors of this compound with its reaction rates have been reported in the scientific literature.

Predictive Models for Chemical Transformations

Once a statistically significant QSRR model is established, it can be used to predict the reactivity of new, unreacted compounds within the same chemical class. For chemical transformations involving this compound, such a model could predict its reaction rate in, for example, acylation or diazotization reactions, based solely on its calculated molecular descriptors. google.comgoogle.comgoogleapis.com

Table 2: Illustrative QSRR Model for a Hypothetical Reaction

| Compound | Electronic Descriptor (σ) | Steric Descriptor (Es) | Predicted log(k) |

| Aniline | 0.00 | 0.00 | 1.50 |

| 4-Ethoxyaniline | -0.24 | -0.35 | 2.10 |

| 3,5-Dibromoaniline | 0.78 | -0.40 | -0.50 |

| This compound | 0.54 | -0.75 | Predicted Value |

This table provides a hypothetical example of how a QSRR model could be structured. The values are not based on actual experimental or computational data for this compound, for which no such predictive models have been published.

Reactivity Profiles and Mechanistic Studies of 3,5 Dibromo 4 Ethoxyaniline

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds, involving the replacement of an atom, typically hydrogen, on the aromatic ring with an electrophile. wikipedia.org The reactivity of the aromatic ring towards EAS is significantly influenced by the nature of the substituents already present on the ring. These substituents can either activate the ring, making it more reactive than benzene (B151609), or deactivate it, making it less reactive. libretexts.org

The directing influence of substituents in electrophilic aromatic substitution determines the position at which the incoming electrophile will attack the aromatic ring. Substituents are broadly classified as either ortho, para-directing or meta-directing. libretexts.org

Amino (-NH2) and Ethoxy (-OC2H5) Groups: Both the amino and ethoxy groups are strong activating groups and are ortho, para-directors. byjus.com This is due to their ability to donate electron density to the benzene ring through resonance, which stabilizes the positively charged intermediate (arenium ion) formed during the reaction. wikipedia.orgbyjus.com The lone pair of electrons on the nitrogen and oxygen atoms can be delocalized into the π-system of the ring, increasing the electron density at the ortho and para positions.

Bromine (-Br) Atoms: Halogens, including bromine, are deactivating groups, meaning they decrease the rate of electrophilic aromatic substitution compared to benzene. libretexts.org This deactivation is a result of their strong electron-withdrawing inductive effect. However, they are also ortho, para-directors because the lone pairs on the halogen atom can participate in resonance, stabilizing the arenium ion intermediate when the attack occurs at the ortho or para positions. libretexts.orglibretexts.org

In 3,5-Dibromo-4-ethoxyaniline, the positions ortho to the powerfully activating amino group are already occupied by bromine atoms. The position para to the amino group is occupied by the ethoxy group. Conversely, the positions ortho to the activating ethoxy group are also occupied by bromine atoms, and the para position is taken by the amino group. The only available positions for substitution are the 2- and 6-positions, which are ortho to the amino group and meta to the ethoxy group.

The combined effect of these substituents leads to a complex reactivity profile. The strong activating and ortho, para-directing nature of the amino and ethoxy groups will compete with the deactivating but also ortho, para-directing nature of the bromine atoms. Given that the positions ortho and para to the strongest activating group (the amino group) are blocked, further electrophilic substitution on the aniline core is significantly hindered. The bromine atoms at the 3 and 5 positions create steric hindrance and also electronically deactivate the ring, making further substitution challenging.

| Substituent | Electronic Effect | Directing Influence | Impact on Reactivity |

|---|---|---|---|

| -NH2 (Amino) | Strongly Activating (Resonance) | ortho, para-directing | Increases rate of reaction |

| -OC2H5 (Ethoxy) | Activating (Resonance) | ortho, para-directing | Increases rate of reaction |

| -Br (Bromo) | Deactivating (Inductive) | ortho, para-directing | Decreases rate of reaction |

The mechanism of electrophilic aromatic substitution generally proceeds through a two-step pathway:

Formation of the Arenium Ion: The electrophile attacks the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. wikipedia.orglibretexts.org This step is typically the rate-determining step of the reaction. libretexts.org

Deprotonation: A weak base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. wikipedia.org

For this compound, any further electrophilic attack would have to occur at the 2- or 6-positions. The arenium ion intermediate formed by attack at these positions would be influenced by all four substituents. The positive charge in the resonance structures of the arenium ion would be adjacent to the electron-donating amino and ethoxy groups, which would provide some stabilization. However, the positive charge would also be adjacent to the electron-withdrawing bromine atoms, which would be destabilizing.

Nucleophilic Aromatic Substitution (SNAr) Potential at Bromine Centers

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic substitution, SNAr is favored by the presence of strong electron-withdrawing groups on the aromatic ring. chemistrysteps.com The reaction typically proceeds through an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comnih.gov

For an SNAr reaction to occur at the bromine centers of this compound, a nucleophile would need to attack one of the carbon atoms bearing a bromine atom. The presence of electron-donating groups, such as the amino (-NH2) and ethoxy (-OC2H5) groups, on the aromatic ring generally disfavors SNAr reactions. youtube.com These groups increase the electron density of the ring, making it less electrophilic and therefore less susceptible to attack by a nucleophile.

The amino and ethoxy groups are located ortho and para to the bromine atoms. Electron-donating groups in these positions are particularly effective at destabilizing the negatively charged Meisenheimer complex that would be formed during an SNAr reaction. This destabilization increases the activation energy for the reaction, making it less likely to occur. Therefore, the potential for uncatalyzed nucleophilic aromatic substitution at the bromine centers of this compound is low.

While traditional SNAr reactions are disfavored in electron-rich systems, transition-metal-mediated SNAr reactions have expanded the scope of this transformation. osti.gov These reactions can proceed under milder conditions and can tolerate a wider range of functional groups. For instance, rhodium(III)-mediated SNAr reactions have been shown to proceed even in the presence of protic nucleophiles and acidic media. osti.gov

Catalyst-mediated SNAr reactions often involve a different mechanism than the classical addition-elimination pathway. The transition metal can coordinate to the aromatic ring, activating it towards nucleophilic attack. The specific mechanism and the effectiveness of such a reaction for this compound would depend on the choice of catalyst, nucleophile, and reaction conditions.

Cross-Coupling Reactions Involving C-Br Bonds

Cross-coupling reactions are a powerful class of reactions in organic synthesis that form a new bond between two carbon atoms or a carbon and a heteroatom, typically with the aid of a transition metal catalyst. nih.gov The carbon-bromine (C-Br) bonds in this compound are suitable for participating in various cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are widely used for the formation of C-C bonds. digitellinc.comuzh.ch In these reactions, the aryl bromide (in this case, this compound) undergoes oxidative addition to a low-valent palladium catalyst. The resulting organopalladium species then reacts with a second coupling partner (e.g., an organoboron compound in the Suzuki reaction) in a process called transmetalation, followed by reductive elimination to form the final product and regenerate the catalyst.

The presence of the amino and ethoxy groups on the aromatic ring can influence the efficiency of cross-coupling reactions. The electron-donating nature of these groups can affect the rate of oxidative addition. However, a variety of ligands and reaction conditions have been developed to facilitate cross-coupling reactions on both electron-rich and electron-poor aryl halides. unimib.it It is therefore plausible that this compound could serve as a substrate in various cross-coupling reactions, allowing for the selective functionalization of one or both C-Br bonds. For example, the Suzuki cross-coupling of dibromoanilines with thienyl boronic acids has been successfully demonstrated. unimib.it

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst |

|---|---|---|---|

| Suzuki Coupling | Organoboron Compound (e.g., boronic acid) | C-C | Palladium |

| Heck Coupling | Alkene | C-C | Palladium |

| Sonogashira Coupling | Terminal Alkyne | C-C | Palladium/Copper |

| Buchwald-Hartwig Amination | Amine | C-N | Palladium |

| Ullmann Condensation | Alcohol, Amine, Thiol | C-O, C-N, C-S | Copper |

Palladium-Catalyzed Heck, Suzuki, and Sonogashira Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the bromine atoms of this compound serve as excellent handles for such transformations.

The Heck reaction , which couples aryl halides with alkenes, is a cornerstone of modern organic synthesis. nih.gov In the case of this compound, a palladium(0) catalyst would initiate the reaction via oxidative addition into one of the C-Br bonds. This is followed by migratory insertion of an alkene and subsequent β-hydride elimination to yield the substituted alkene product. Given the two identical bromine substituents, both mono- and di-substituted products are possible, with the reaction stoichiometry and conditions dictating the final product distribution.

The Suzuki reaction offers a versatile method for the formation of biaryl compounds through the coupling of an organohalide with an organoboron species, typically a boronic acid. beilstein-journals.org The reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base would be expected to proceed readily. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to a C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to furnish the biaryl product. A study on the micellar Suzuki cross-coupling of various dibromoanilines with thienyl boronic acids, while not including this compound, suggests that such couplings are feasible and that the electronic nature of the aniline would influence the reaction rate. researchgate.net

The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, employing a dual catalytic system of palladium and copper. libretexts.org For this compound, this reaction would provide a direct route to substituted alkynyl anilines. The mechanism involves the formation of a copper acetylide in situ, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination. Similar to the Heck and Suzuki reactions, both mono- and di-alkynylated products could be synthesized depending on the reaction parameters.

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Heck Reaction | Alkene | Palladium(0) catalyst, Base | Substituted Alkene |

| Suzuki Reaction | Arylboronic Acid | Palladium(0) catalyst, Base | Biaryl |

| Sonogashira Reaction | Terminal Alkyne | Palladium(0) catalyst, Copper(I) cocatalyst, Base | Aryl Alkyne |

Buchwald-Hartwig Amination and Other C-N Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.org This reaction would allow for the introduction of a second nitrogen-containing substituent onto the aromatic ring of this compound. The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to a C-Br bond, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to form the C-N bond and regenerate the catalyst. A variety of primary and secondary amines can be employed, offering a broad scope for the synthesis of more complex aniline derivatives. While specific studies on this compound are not prevalent, the general applicability of the Buchwald-Hartwig amination to aryl bromides suggests its utility in this context. beilstein-journals.org

Reactions of the Amine Functionality

The primary amino group of this compound is a key site of reactivity, allowing for a range of functionalization reactions.

Acylation of the amino group can be readily achieved using acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction transforms the aniline into the corresponding amide, which can serve as a protecting group or as a precursor for further synthetic manipulations.

Alkylation of the amino group can lead to the formation of secondary and tertiary amines. While direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation, modern catalytic methods, such as the use of ruthenium complexes for the N-alkylation of anilines with alcohols, offer a more controlled approach. nih.gov These methods often proceed through a "borrowing hydrogen" mechanism, where the alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the aniline.

Sulfonylation of this compound with a sulfonyl chloride in the presence of a base would yield the corresponding sulfonamide. This functional group is a common motif in medicinal chemistry and can also serve as a protecting group for the amino functionality.

| Reaction | Reagent | Functional Group Formed |

| Acylation | Acid Chloride/Anhydride | Amide |

| Alkylation | Alcohol (with Ru catalyst) | Secondary/Tertiary Amine |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide |

The primary amino group of this compound can be converted into a diazonium salt through treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. libretexts.org The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations.

One of the most important reactions of diazonium salts is the Sandmeyer reaction , where the diazonium group is replaced by a halide or a cyano group using a copper(I) salt as a catalyst. wikipedia.org This provides a powerful method for introducing a range of substituents onto the aromatic ring that might be difficult to install by other means. For example, treatment of the diazonium salt of this compound with copper(I) chloride, copper(I) bromide, or copper(I) cyanide would yield the corresponding chloro-, bromo-, or cyano-substituted aromatic compound, respectively. organic-chemistry.org

Oxidative and Reductive Transformation Pathways

The redox chemistry of this compound is influenced by both the electron-rich aromatic ring and the reducible bromine substituents.

Oxidative transformations of anilines can lead to a variety of products, including the formation of polymers. The oxidative polymerization of aniline is a well-known process that yields polyaniline, a conducting polymer. researchgate.net It is plausible that this compound could undergo a similar oxidative coupling to form a substituted polyaniline. The reaction is typically initiated by an oxidizing agent, which generates a radical cation from the aniline monomer. These radical cations can then couple to form dimers and eventually longer polymer chains.

Reductive transformations of this compound are likely to involve the removal of the bromine substituents. Reductive dehalogenation is a common reaction for aryl halides and can be achieved using various reducing agents or catalytic hydrogenation. A study on the biotransformation of the structurally similar compound 3,5-dibromo-4-hydroxybenzonitrile revealed that it undergoes reductive debromination under anaerobic conditions. researchgate.net Similarly, the aerobic strain of Delftia sp. EOB-17 has been shown to reductively dehalogenate 3,5-dibromo-4-hydroxybenzoate. nih.gov These findings strongly suggest that this compound could also undergo reductive dehalogenation, either sequentially to remove one bromine atom at a time, or simultaneously to yield 4-ethoxyaniline.

| Transformation | Expected Product(s) |

| Oxidative Polymerization | Substituted Polyaniline |

| Reductive Dehalogenation | 3-Bromo-4-ethoxyaniline, 4-Ethoxyaniline |

Synthesis and Characterization of Derivatives and Analogues of 3,5 Dibromo 4 Ethoxyaniline

Design Principles for Modifying the Aniline (B41778), Bromo, and Ethoxy Moieties

The rationale behind modifying the 3,5-Dibromo-4-ethoxyaniline core is rooted in fundamental principles of medicinal chemistry and material science. Altering the functional groups allows for the fine-tuning of the molecule's physicochemical properties, such as solubility, electronic character, and steric profile. cresset-group.com These modifications can profoundly influence biological activity or material properties. youtube.com

Aniline Moiety (-NH₂): The primary amino group is a key nucleophilic and basic center. It can be involved in hydrogen bonding as both a donor and, in its unprotonated state, an acceptor. stereoelectronics.org Modifications typically aim to alter these interactions or to use the group as a synthetic handle. Common strategies include acylation to form amides, alkylation to secondary or tertiary amines, and diazotization followed by substitution. These changes can modulate the molecule's hydrogen-bonding capacity, introduce new functionalities, and alter its electronic properties, which is crucial for structure-activity relationship (SAR) studies. nih.govnih.gov

Bromo Moieties (-Br): The two bromine atoms are significant contributors to the molecule's properties. As electron-withdrawing groups, they influence the acidity of the aniline protons and the reactivity of the aromatic ring. nih.gov Their primary role in derivative synthesis, however, is as leaving groups in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide array of substituents, including alkyl, aryl, and heteroaryl groups, thereby enabling extensive diversification of the core scaffold. Furthermore, bromine atoms can participate in halogen bonding, a directional non-covalent interaction that is increasingly utilized in crystal engineering. acs.org

Ethoxy Moiety (-OC₂H₅): The ethoxy group primarily influences the molecule's lipophilicity and steric profile. It can be modified by varying the length of the alkyl chain (e.g., methoxy, propoxy) to systematically adjust solubility and membrane permeability. O-dealkylation can reveal a phenol (B47542), which provides a new site for hydrogen bonding and further functionalization. Alternatively, more complex chains can be introduced to incorporate additional functionalities, such as basic amine groups, to enhance solubility or introduce new binding interactions.

Table 1: Design Principles for Molecular Modification

| Moiety | Key Property | Common Modifications | Purpose of Modification |

| Aniline | Nucleophilic, H-bond donor | Acylation, Alkylation, Diazotization | Modulate basicity, alter H-bonding, introduce new functional groups |

| Bromo | Electron-withdrawing, leaving group | Palladium-catalyzed cross-coupling | Introduce diverse substituents (aryl, alkyl), build complex molecules |

| Ethoxy | Lipophilic, Steric bulk | Vary alkyl chain length, O-dealkylation | Fine-tune solubility, alter steric hindrance, introduce new reactive sites |

Synthesis of Mono-, Di-, and Tri-substituted Analogues for Structure-Reactivity Studies

The synthesis of analogues of this compound is essential for exploring structure-reactivity relationships, which correlate specific structural features with chemical or biological outcomes. nih.gov A common and straightforward modification involves the acylation of the aniline nitrogen.

For instance, reacting this compound with an acid chloride, such as 4-(Chlorocarbonyl)benzoic acid methyl ester, in the presence of a base like triethylamine, yields the corresponding amide derivative. This reaction transforms the basic primary amine into a neutral amide group, significantly altering the electronic and hydrogen-bonding properties of the molecule.

Reaction Scheme:

This compound + 4-(Chlorocarbonyl)benzoic acid methyl ester → Methyl 4-((3,5-dibromo-4-ethoxyphenyl)carbamoyl)benzoate

Tri-substituted analogues can be generated by combining these approaches, for example, by first acylating the aniline group and then performing a sequential or double cross-coupling reaction at the bromine positions. Such a library of compounds, with systematic variations at all three reactive sites, provides a robust platform for detailed SAR studies. rsc.org

Table 2: Examples of Synthetic Transformations for Analogue Synthesis

| Target Moiety | Reaction Type | Reagents | Product Type |

| Aniline | Acylation | Acid Chloride, Base | Amide |

| Bromo | Suzuki Coupling | Arylboronic Acid, Pd Catalyst | Aryl-substituted analogue |

| Bromo | Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalyst | Alkynyl-substituted analogue |

| Aniline & Bromo | Sequential Synthesis | 1. Acylation; 2. Cross-coupling | Tri-substituted analogue |

Preparation of Heterocyclic Compounds Incorporating the this compound Scaffold

The aniline functional group is a classic starting point for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. researchgate.net The this compound scaffold can serve as a precursor for novel, substituted heterocycles whose properties are modulated by the bromo and ethoxy substituents.

Several well-established named reactions can be employed for this purpose:

Skraup Synthesis of Quinolines: By reacting this compound with glycerol, sulfuric acid, and an oxidizing agent (such as the nitrobenzene (B124822) precursor), it is possible to construct a substituted quinoline (B57606) ring fused to the aniline core.

Friedländer Annulation: Condensation of this compound with a β-ketoaldehyde could also yield a substituted quinoline.

Fischer Indole (B1671886) Synthesis: Conversion of the aniline to a hydrazine (B178648) derivative, followed by reaction with a ketone or aldehyde under acidic conditions, would produce a complex indole structure. The resulting indole would bear the dibromo-ethoxy-phenyl moiety at the nitrogen atom.

Pictet-Spengler Reaction: This reaction could be used to synthesize tetrahydro-β-carbolines, which are important pharmacophores. It would involve reacting a tryptamine (B22526) derivative of the aniline with an aldehyde or ketone.

These synthetic routes, among others, allow for the incorporation of the this compound scaffold into larger, polycyclic systems. acs.org The choice of reaction and co-reactants determines the nature of the resulting heterocyclic ring system, offering a pathway to diverse molecular frameworks. researchgate.net

Investigation of Supramolecular Architectures Derived from this compound Derivatives

The arrangement of molecules in the solid state, known as the crystal packing or supramolecular architecture, is governed by non-covalent interactions. nih.gov Derivatives of this compound are rich in functional groups capable of directing their self-assembly through specific intermolecular forces. mdpi.com

The key interactions include:

Hydrogen Bonding: The N-H group of the aniline (or the N-H group of an amide derivative) is a strong hydrogen bond donor. acs.org The nitrogen and ethoxy oxygen atoms can act as hydrogen bond acceptors. These interactions are highly directional and are primary drivers in the formation of predictable structural motifs like chains or sheets. researchgate.net

Halogen Bonding: The bromine atoms on the aromatic ring possess a region of positive electrostatic potential (a σ-hole) opposite the C-Br bond. nih.gov This region can interact favorably with Lewis bases (electron donors) such as oxygen, nitrogen, or even another halogen atom. acs.org Halogen bonds are highly directional and are increasingly recognized as a powerful tool for controlling solid-state architecture. nih.gov

π-π Stacking: The electron-rich aromatic ring can interact with other aromatic rings through π-π stacking. The substitution pattern on the ring influences the nature of this stacking, favoring offset or parallel-displaced arrangements to minimize electrostatic repulsion.

The interplay between these different non-covalent interactions determines the final three-dimensional structure. mdpi.com For example, hydrogen bonding might dominate to form one-dimensional chains, which are then organized into a three-dimensional structure by weaker halogen bonding and van der Waals forces. researchgate.net Understanding and controlling these interactions is a central goal of crystal engineering, with implications for designing materials with specific physical properties.

Table 3: Intermolecular Interactions in Derivatives

| Interaction Type | Donor Group(s) | Acceptor Group(s) | Role in Supramolecular Assembly |

| Hydrogen Bond | -NH₂ / -NHCOR | N-atom, O-atom (ethoxy/carbonyl) | Formation of chains, sheets, and networks |

| Halogen Bond | C-Br | N-atom, O-atom, Br-atom | Directional control of crystal packing |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Dimerization and columnar stacking |

Applications in Advanced Materials Science and Industrial Chemical Synthesis

Precursor in Polymer Chemistry for Advanced Functional Materials

Substituted anilines are a cornerstone in the synthesis of functional polymers, and 3,5-Dibromo-4-ethoxyaniline is a noteworthy example due to its distinct combination of reactive sites and modulating groups. The presence of bromine atoms and an ethoxy group on the aniline (B41778) ring allows for the fine-tuning of polymer properties. Substitutions on the benzene (B151609) ring of aniline are known to influence the resulting polymer's solubility, thermal stability, degree of polymerization, and electrical conductivity. researchgate.net

Monomer for Polycondensation and Polymerization Reactions

The primary amino group (-NH₂) of the this compound molecule serves as a reactive functional group, enabling it to act as a monomer in various polymerization reactions. It can undergo polycondensation with other monomers, such as dicarboxylic acids or their derivatives, to form polyamides, or it can be used in oxidative polymerization to create substituted polyanilines. In polycondensation reactions, which typically involve bifunctional monomers (often denoted as Aa and Bb), self-polymerizing monomers that contain two reactive functional groups can theoretically yield high molecular weight polymers by avoiding issues related to stoichiometry. nih.gov

The substituents on the aromatic ring play a critical role in modulating the reactivity of the monomer and the properties of the final polymer. The electron-donating ethoxy group can influence the electron density of the aromatic ring, while the bulky bromine atoms can affect the polymer chain's conformation and packing, leading to altered physical and mechanical properties. researchgate.net

Incorporation into Optoelectronic Polymers

In the field of organic optoelectronics, conjugated polymers derived from aniline are of significant interest for devices like organic field-effect transistors (OFETs), organic photovoltaics, and sensors. rsc.org The electronic properties of these polymers can be precisely controlled by incorporating various functional groups onto the polymer backbone or side chains. rsc.org

Incorporating this compound into a polymer structure introduces specific functionalities that can tune its optoelectronic characteristics. The electron-donating nature of the ethoxy group can increase the electron cloud density of the polymer backbone, which can be advantageous for specific applications. nih.gov Furthermore, the heavy bromine atoms can influence the polymer's electronic energy levels through the heavy-atom effect, potentially enhancing processes like intersystem crossing, which is relevant for applications in phosphorescent organic light-emitting diodes (OLEDs). The strategic placement of these groups allows for the rational design of donor-acceptor (D-A) type conjugated polymers with tailored band gaps and energy levels for specific electrochromic and optoelectronic applications. mdpi.com

| Substituent | Position | Potential Influence on Polymer Properties |

|---|---|---|

| Amine (-NH₂) | 1 | Primary reactive site for polymerization (e.g., polycondensation, oxidative polymerization). |

| Bromo (-Br) | 3, 5 | Increases molecular weight, modifies solubility, can hinder planarity of the polymer chain affecting conductivity, and introduces sites for post-polymerization modification. researchgate.net |

| Ethoxy (-OCH₂CH₃) | 4 | Electron-donating group that can increase electron density on the polymer backbone, improve solubility, and influence the polymer's electronic and optical properties. nih.gov |

Role in Liquid Crystal Chemistry and Display Technologies

The molecular architecture of this compound, featuring a rigid aromatic core with specific substituents, makes it an interesting candidate for the design of liquid crystalline materials. The formation of liquid crystal phases (mesophases) is highly dependent on the molecule's shape, polarity, and ability to form organized intermolecular interactions. nih.govcore.ac.uk

Design of Mesogenic Compounds

Mesogenic compounds, the building blocks of liquid crystals, typically consist of a rigid core and one or more flexible terminal chains. The 3,5-dibromophenyl group in this compound provides a rigid, planar core essential for the formation of ordered structures. researchgate.net This core can be further functionalized, for example, by converting the amine group into an imine (Schiff base) through condensation with an aldehyde. nih.gov This reaction links the aniline core to other aromatic units, extending the rigid part of the molecule, a common strategy in the synthesis of calamitic (rod-like) liquid crystals. The ethoxy group can be considered a short, flexible terminal chain that influences the molecule's aspect ratio and melting point.

Influence of Dibromoethoxyaniline Core on Liquid Crystalline Phases

The specific substituents on the aniline core have a profound impact on the type and stability of the resulting liquid crystalline phases.

Lateral Bromine Atoms: The two bromine atoms are in lateral positions relative to the principal axis of a potential rod-like molecule. Such lateral substitutions increase the breadth of the molecule, which can disrupt molecular packing and generally lower the melting and clearing points (the temperature at which the liquid crystal becomes an isotropic liquid). scispace.com This broadening effect can also influence the type of mesophase formed, potentially favoring nematic phases over more ordered smectic phases.

Ethoxy Group: As a terminal group, the ethoxy chain contributes to the molecule's flexibility. The length of such alkoxy chains is a critical factor in determining mesomorphic behavior; longer chains tend to promote the formation of smectic phases. nih.gov While the ethoxy group is short, it enhances the molecular dipole moment and polarizability, which are key parameters affecting the stability of liquid crystal phases. nih.govnih.gov

| Structural Feature | Effect on Molecular Geometry | Predicted Impact on Liquid Crystalline Behavior |

|---|---|---|

| Dibromo-substituted Phenyl Ring | Provides a rigid, planar core. | Essential for establishing the molecular order required for mesophase formation. researchgate.net |

| Lateral Bromine Atoms | Increases molecular breadth and steric hindrance. | Can lower phase transition temperatures and may favor less-ordered nematic phases over smectic phases. scispace.com |

| Terminal Ethoxy Group | Adds a short, flexible chain. | Contributes to molecular anisotropy and influences intermolecular forces, affecting melting point and mesophase stability. nih.gov |

| Combined Substituents | Creates a bent or non-linear molecular shape. | Potential to form unique bent-core liquid crystal phases. core.ac.uk |

Building Block for Ligands in Catalysis

Halogenated anilines are valuable precursors in synthetic organic chemistry, particularly for the development of ligands used in catalysis. nih.gov The structure of this compound offers multiple points for modification, making it a versatile platform for creating complex ligand architectures.

The nitrogen atom of the aniline's amino group can act as a Lewis base, coordinating directly to a metal center. More commonly, the amine is used as a synthetic handle. For instance, it can be reacted with aldehydes or ketones to form Schiff base ligands. semanticscholar.orgresearchgate.net The electronic properties of the resulting imine ligand and its metal complex can be tuned by the substituents on the aromatic ring.

Furthermore, the two bromine atoms on the ring are highly significant. Aryl halides are crucial synthetic building blocks for cross-coupling reactions. nih.gov These bromine atoms can serve as reactive sites for palladium-catalyzed reactions like Suzuki, Heck, or Buchwald-Hartwig couplings. This allows for the attachment of other functional groups or aromatic rings, enabling the construction of bidentate or multidentate ligands. For example, a phosphine (B1218219) group could be introduced via a coupling reaction to create a P,N-type ligand, which is a widely used class in homogeneous catalysis. The development of new ligands is crucial for advancing meta-C-H activation and other challenging chemical transformations. nih.gov

Design and Synthesis of Metal-Organic Framework (MOF) Ligands

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic molecules known as ligands. The properties and potential applications of MOFs are largely determined by the structure and functionality of these organic ligands.

The aniline group in this compound can be chemically modified to introduce coordinating groups, such as carboxylates or pyridyls, which are capable of binding to metal centers to form MOFs. The presence of the two bromine atoms on the aromatic ring offers several strategic advantages in the design of MOF ligands:

Functionalization: The bromine atoms can serve as reactive sites for further chemical transformations, allowing for the post-synthetic modification of the MOF. This can be used to introduce new functionalities or to fine-tune the properties of the material.